molecular formula C14H19F2NO2S B6981932 N-(3,3-difluoro-2-methylbutan-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide

N-(3,3-difluoro-2-methylbutan-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B6981932
M. Wt: 303.37 g/mol
InChI Key: QIMPEMAWCLXVFI-UHFFFAOYSA-N
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Description

N-(3,3-difluoro-2-methylbutan-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide is a synthetic organic compound characterized by the presence of a sulfonamide group attached to an indene ring system

Properties

IUPAC Name

N-(3,3-difluoro-2-methylbutan-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO2S/c1-13(2,14(3,15)16)17-20(18,19)12-8-7-10-5-4-6-11(10)9-12/h7-9,17H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMPEMAWCLXVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(F)F)NS(=O)(=O)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluoro-2-methylbutan-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indene ring system and the sulfonamide group.

    Reaction Conditions: The reaction conditions often include the use of strong acids or bases to facilitate the formation of the sulfonamide bond. Solvents such as dichloromethane or ethanol may be used to dissolve the reactants.

    Catalysts: Catalysts like palladium or platinum may be employed to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluoro-2-methylbutan-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(3,3-difluoro-2-methylbutan-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(3,3-difluoro-2-methylbutan-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s sulfonamide group is known to interact with active sites of enzymes, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-difluoro-2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
  • N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide

Uniqueness

N-(3,3-difluoro-2-methylbutan-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its specific indene ring system and the presence of the difluoro-methylbutan-2-yl group

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